Methyl 4-methylnicotinate

Descripción general

Descripción

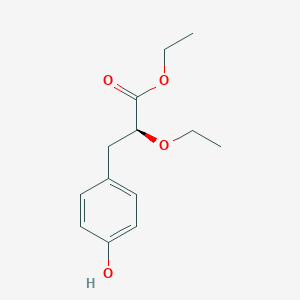

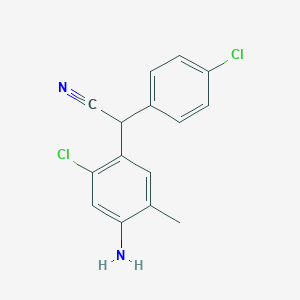

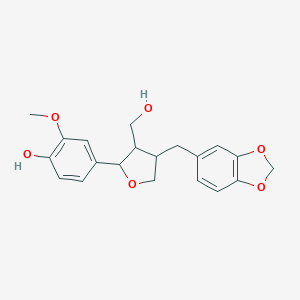

Methyl 4-methylnicotinate is a chemical compound with the molecular formula C8H9NO2 . It is also known by its IUPAC name, methyl 4-methylnicotinate . The compound is used in laboratory chemicals and for the manufacture of substances .

Molecular Structure Analysis

The molecular structure of Methyl 4-methylnicotinate consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

Methyl 4-methylnicotinate has a molecular weight of 151.16 . It has a density of 1.1±0.1 g/cm3, a boiling point of 215.3±20.0 °C at 760 mmHg, and a flash point of 84.0±21.8 °C . The compound has a molar refractivity of 40.9±0.3 cm3, and a molar volume of 136.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Tuberculosis Diagnosis

Methyl nicotinate is a representative and typical volatile organic marker of Mycobacterium tuberculosis . The specific detection of Methyl nicotinate in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection . A fluorescent assay has been constructed using CdTe quantum dots and cobalt-metalized tetrakis (4-carboxyphenyl) porphyrin nanosheets to determine Methyl nicotinate in vapor samples . This method is cheap, simple, and relatively rapid (detected within 4 min), which suggests a potential in tuberculosis diagnosis in resource- and professional-lacked areas .

Pain Relief

Methyl nicotinate is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of Methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

Veterinary Medicine

For veterinary purposes, Methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Pharmaceutical Formulation Analysis

The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was operated for the simultaneous assessment of Methyl nicotinate, Methyl salicylate, Ethyl salicylate and 2-hydroxyethyl salicylate in one pharmaceutical formulation .

Mecanismo De Acción

Target of Action

Methyl 4-methylnicotinate, a derivative of niacin, primarily targets the prostaglandin D2 (PGD2) . PGD2 plays a crucial role in mediating inflammation and pain in the body.

Mode of Action

It is thought that methyl 4-methylnicotinate promotes the release ofprostaglandin D2 (PGD2) . This action is strictly locally-acting due to its short half-life .

Biochemical Pathways

Methyl 4-methylnicotinate is involved in the nicotinamide metabolic pathway . As a catabolite of nicotinamide, it is an oxidation product of nicotinamide, its methylated form, and its ribosylated form .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.27 . These properties may impact the bioavailability of Methyl 4-methylnicotinate.

Result of Action

Following topical administration, Methyl 4-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This results in temporary relief of aches and pains in muscles, tendons, and joints .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXPJABJVHEOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446705 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylnicotinate | |

CAS RN |

33402-75-4 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)